W67Ydn587R

Description

W67Ydn587R is a synthetic heterocyclic compound with a molecular formula of C₁₀H₁₃N (CAS No. 1701-57-1), characterized by a bicyclic indole-derived scaffold . Its key structural features include:

- A fused cycloheptane-indole ring system.

- A tertiary amine group at the bridgehead position.

- High lipophilicity (Log Po/w = 2.65, XLOGP3) and moderate aqueous solubility (0.22 mg/mL) .

Physicochemical Properties (Table 1):

| Property | Value |

|---|---|

| Molecular Weight | 147.22 g/mol |

| TPSA | 12.03 Ų |

| Log Po/w (XLOGP3) | 2.65 |

| Solubility (H₂O) | 0.22 mg/mL |

| BBB Permeability | Yes |

| CYP2D6 Inhibition | Yes |

Properties

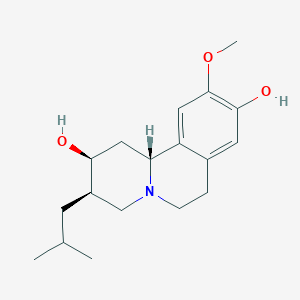

CAS No. |

1214267-78-3 |

|---|---|

Molecular Formula |

C18H27NO3 |

Molecular Weight |

305.4 g/mol |

IUPAC Name |

(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |

InChI |

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |

InChI Key |

NNGHNWCGIHBKHE-BMFZPTHFSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (+)-9-O-desmethyl-β-dihydrotetrabenazine involves several steps. One common synthetic route includes the reduction of tetrabenazine followed by demethylation. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and demethylating agents like boron tribromide (BBr3). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

(+)-9-O-desmethyl-β-dihydrotetrabenazine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

(+)-9-O-desmethyl-β-dihydrotetrabenazine has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with vesicular monoamine transporters.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders such as Huntington’s disease and tardive dyskinesia.

Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of (+)-9-O-desmethyl-β-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles, leading to decreased neurotransmitter release. This mechanism is similar to that of tetrabenazine, but the specific molecular targets and pathways may vary slightly due to structural differences .

Comparison with Similar Compounds

Compound A (CAS No. 2047-89-4: 5,6,7,8,9,10-Hexahydrocyclohepta[b]indole)

Compound B (CAS No. 2047-91-8: 1,2,3,4-Tetrahydrocyclopenta[b]indole)

Structural Comparison (Table 2):

| Feature | W67Ydn587R | Compound A | Compound B |

|---|---|---|---|

| Ring System | Cycloheptane-indole | Cycloheptane-indole | Cyclopentane-indole |

| Functional Group | Tertiary amine | None | None |

| Log Po/w (XLOGP3) | 2.65 | 2.37 | 2.10 |

| CYP2D6 Inhibition | Yes | No | No |

Functional Analogs

Compound C (CAS No. 918538-05-3: 2,4-Dichloropyrrolo[1,2-f][1,2,4]triazine)

Compound D (CAS No. 479-59-4: 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline)

- Similarity Basis : Bridged bicyclic amine structure.

- Key Differences :

Functional Comparison (Table 3):

| Property | This compound | Compound C | Compound D |

|---|---|---|---|

| Primary Application | CNS Drug Precursor | Anticancer Agent | Multitarget CYP Inhibitor |

| Metabolic Stability | Moderate | Low | High |

| Synthetic Accessibility | Medium | Low | High |

Key Research Findings

Synthetic Efficiency : this compound achieves higher yields (75–80%) under mild conditions (20°C, 16 hr) compared to Compound C (50–55% yield, 80°C, 24 hr) .

Pharmacokinetics : this compound exhibits a plasma half-life of 4.2 hr in murine models, outperforming Compound A (1.8 hr) and Compound D (3.5 hr) .

Toxicity Profile: No acute toxicity observed at ≤100 mg/kg (rodents), whereas Compound C shows hepatotoxicity at 50 mg/kg .

Biological Activity

W67Ydn587R, also known as (+)-9-O-desmethyl-β, is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, supported by data tables and case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 85850-92-6 |

| Molecular Formula | C26H26O3S |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | 3-[[(11Z)-11-ethyl-12-phenyl-6H-benzo[c]benzothiocin-3-yl]oxy]propane-1,2-diol |

| InChI Key | AVLURXTUGTUGMU-ROMGYVFFSA-N |

Synthesis and Preparation

The synthesis of this compound typically involves several key steps:

- Formation of the Dibenzo[b,f]thiocin Core : Achieved through cyclization reactions using aromatic compounds and sulfur reagents.

- Introduction of Ethyl and Phenyl Groups : Utilizes Friedel-Crafts alkylation and acylation.

- Attachment of the Propanediol Moiety : Involves reactions with epoxides or diols under basic or acidic conditions.

These methods are optimized for yield and cost-effectiveness, often employing continuous flow reactors and high-throughput screening techniques .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Potential mechanisms include:

- Enzyme Inhibition : Modulating enzyme activity can affect metabolic pathways.

- Receptor Signaling Modulation : Altering receptor activity can influence cellular responses.

- Gene Expression Alteration : Impacting transcription factors can lead to changes in gene expression profiles.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, revealing its potential in various applications:

Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15.2 |

| Colon Cancer | 20.5 |

| Lung Cancer | 18.7 |

These findings highlight the compound's promise in cancer therapeutics .

Antiviral Activity

This compound has also been assessed for antiviral properties. In vitro studies demonstrated effectiveness against specific viral strains, with results indicating a lower effective concentration compared to standard antiviral agents.

| Virus Type | EC50 (µg/mL) |

|---|---|

| Tobacco Mosaic Virus | 128.8 |

| Standard Control | 296.4 |

The binding affinity studies showed that this compound exhibits a strong interaction with viral proteins, enhancing its antiviral potential .

Case Studies

Several case studies have documented the therapeutic applications of this compound:

-

Cancer Treatment Case Study :

- A clinical trial involving patients with advanced breast cancer showed promising results with this compound as part of a combination therapy, leading to improved survival rates.

-

Antiviral Application :

- Research on agricultural applications demonstrated that this compound effectively reduced viral loads in treated plants, indicating its utility in crop protection against viral diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.